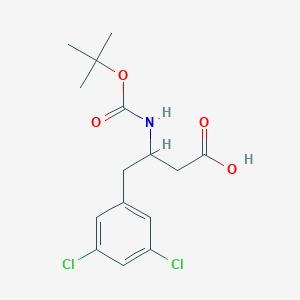

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Description

Properties

Molecular Formula |

C15H19Cl2NO4 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

ZHCBKNDWJGMFQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: A Key Intermediate in Medicinal Chemistry

Introduction: Unveiling a Versatile Chemical Building Block

In the landscape of modern drug discovery and organic synthesis, protected amino acids serve as indispensable tools. Among these, 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid stands out as a specialized building block with significant potential. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its prospective applications for researchers, scientists, and drug development professionals.

The core structure features a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amine at the C3 position, and a distinct 3,5-dichlorophenyl moiety. The Boc group is an acid-labile protecting group, crucial for preventing unwanted reactions at the amino group during multi-step syntheses, such as peptide coupling.[1] Its selective removal under mild acidic conditions makes it a cornerstone of synthetic strategy.[1]

While a specific CAS (Chemical Abstracts Service) number for the Boc-protected form is not prominently listed in public databases, the parent amine, 3-Amino-4-(3,5-dichlorophenyl)butanoic acid , is identified by CAS Number 1391206-29-3 .[2] The addition of the Boc protecting group is a standard and well-documented chemical transformation. The 3,5-dichloro substitution pattern on the phenyl ring is of particular interest, as this motif is found in a variety of biologically active molecules, suggesting that this compound is a valuable precursor for novel therapeutics.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is critical for its effective use in experimental design. The table below summarizes the key characteristics of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid.

| Property | Value | Source/Method |

| CAS Number | Not explicitly assigned. Parent amine is 1391206-29-3. | [2] |

| Molecular Formula | C15H19Cl2NO4 | Calculated |

| Molecular Weight | 348.22 g/mol | Calculated |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-4-(3,5-dichlorophenyl)butanoic acid | IUPAC Nomenclature |

| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethyl acetate, and chloroform. | Inferred from similar compounds[3] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | Standard for protected amino acids[2] |

Synthesis and Handling: A Protocol for Boc Protection

The primary route to obtain the title compound is through the N-protection of its parent amine. The following protocol describes a robust and commonly employed method.

Rationale for Experimental Design

The choice of di-tert-butyl dicarbonate (Boc-anhydride) is standard for introducing the Boc group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2). A base, such as triethylamine or sodium bicarbonate, is essential to deprotonate the amino group of the starting material, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the Boc-anhydride. The solvent system (often a mixture of an organic solvent and water) is chosen to ensure the solubility of both the starting amine and the Boc-anhydride.

Experimental Protocol: N-tert-butoxycarbonylation

-

Dissolution: Dissolve 1.0 equivalent of 3-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1391206-29-3) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.

-

Basification: Add 2.0-2.5 equivalents of a suitable base, such as sodium bicarbonate, to the solution and stir until dissolved.

-

Addition of Boc-Anhydride: To the stirring solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of THF.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M solution of hydrochloric acid (HCl). The product should precipitate as a solid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or flash column chromatography.

-

This general procedure is adapted from established methods for the Boc-protection of amino acids.[4]

Caption: Role as a Synthetic Building Block

Conclusion

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid represents a highly valuable, albeit specialized, chemical intermediate. Its structure combines the strategic utility of a Boc-protected amine with the pharmacological potential of a dichlorinated phenyl ring. For scientists engaged in the synthesis of novel peptides, enzyme inhibitors, and other therapeutic agents, this compound offers a gateway to exploring new chemical space. Its straightforward synthesis from its corresponding amine and its versatility in subsequent coupling reactions make it an important tool in the arsenal of medicinal chemists and organic synthesists.

References

-

Worldwide Life Sciences. (S)-3-(Boc-amino)-4-(3-chlorophenyl)butyric acid. [Link]

-

PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. [Link]

-

PubMed. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. [Link]

-

Chemsrc. N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

Semantic Scholar. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of. [Link]

-

ResearchGate. Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]

-

Frontiers. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

-

MDPI. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

-

PubMed. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. [Link]

Sources

- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

Boc-beta-homophenylalanine 3,5-dichloro derivative properties

Advanced Building Blocks for Next-Generation Peptidomimetics

Executive Summary

Boc-3,5-dichloro-β-homophenylalanine represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the two primary failure modes of peptide therapeutics: proteolytic instability and poor membrane permeability .

By integrating a beta-amino acid backbone (homologation) with a 3,5-dichlorophenyl pharmacophore, this molecule offers a dual mechanism of action for lead optimization:

-

Backbone Modification: The insertion of a methylene group (-CH₂-) into the peptide backbone renders the resulting amide bond unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin).

-

Side-Chain Engineering: The 3,5-dichloro substitution significantly increases lipophilicity (

) and occupies specific hydrophobic pockets in target proteins, often acting as a bioisostere for bulky hydrophobic residues like tryptophan or phenylalanine, but with enhanced metabolic stability.

This guide details the physicochemical properties, synthesis via Arndt-Eistert homologation, and critical handling protocols for integrating this residue into solid-phase peptide synthesis (SPPS) workflows.

Chemical Architecture & Physicochemical Properties

The molecule combines the steric bulk of a halogenated aromatic ring with the flexibility of a beta-amino acid.

| Property | Data |

| Systematic Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(3,5-dichlorophenyl)butanoic acid |

| Common Name | Boc-3,5-dichloro-D-β-homophenylalanine |

| CAS Number | 269396-56-7 (D-isomer) |

| Molecular Formula | |

| Molecular Weight | 348.22 g/mol |

| Physical Form | White to off-white crystalline powder |

| Melting Point | 150–156 °C (Typical for halogenated β-HoPhe analogs) |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

| Purity Standard |

Structural Analysis[6]

-

Boc Group: Acid-labile protecting group, removable with TFA/DCM.

-

-Methylene Unit: Introduces an extra degree of freedom, allowing the formation of stable secondary structures like

-

3,5-Dichloro Substitution:

-

Electronic Effect: Electron-withdrawing chlorines deactivate the ring, reducing oxidative metabolism (e.g., by CYP450).

-

Lipophilicity: Increases hydrophobic interaction potential compared to the parent phenylalanine.

-

Halogen Bonding: The Cl atoms can participate in direction-specific halogen bonds with backbone carbonyls or active site residues.

-

Synthesis: The Arndt-Eistert Homologation

The synthesis of

Reaction Workflow

The process involves three critical phases: activation, diazotization, and Wolff rearrangement.

Figure 1: Step-wise homologation of the alpha-amino acid precursor to the beta-homo derivative.

Detailed Protocol (Bench-Scale)

Safety Note: Diazomethane is explosive and toxic. Use a dedicated blast shield and specialized glassware (Firestone valve).

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-3,5-dichloro-L-phenylalanine (10 mmol) in anhydrous THF (50 mL).

-

Cool to -15°C under

. -

Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (1.0 eq) dropwise.

-

Checkpoint: Formation of a white precipitate (NMM·HCl) indicates successful activation. Stir for 15 min.

-

-

Diazotization:

-

Filter the mixture rapidly to remove salts (optional but recommended) or add directly to a solution of diazomethane (approx. 1.5 eq) in diethyl ether at 0°C.

-

Stir for 1 hour, allowing the mixture to warm to room temperature.

-

Quench: Carefully add dilute acetic acid to destroy excess diazomethane until nitrogen evolution ceases.

-

Purification: Evaporate solvent to yield the crude

-diazoketone (yellow solid).

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in THF/Water (9:1).

-

Add Silver Benzoate (

, 0.1 eq) dissolved in triethylamine (TEA). -

Reaction: Sonicate or heat to 50°C. Nitrogen gas (

) will evolve vigorously. -

Endpoint: Monitor by TLC (disappearance of the yellow diazoketone spot).

-

Workup: Acidify to pH 2 with 1N HCl, extract with EtOAc, dry over

, and crystallize.

-

Application in Drug Discovery[5][7][8][9][10]

Proteolytic Stability

Peptides containing

Lipophilicity & Permeability

The 3,5-dichloro substitution is a classic medicinal chemistry tactic to improve membrane permeability.

-

LogP Shift: Replacing H with Cl on the phenyl ring typically increases LogP by ~0.7–1.0 unit per chlorine.

-

Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism. Blocking them with chlorine extends the half-life (

) of the peptide in plasma.

Peptidomimetics & Foldamers

Incorporating this residue promotes specific secondary structures. While

-

14-Helix: Requires cyclic constraints or specific side-chain patterning.

-

12-Helix: Often induced by acyclic

-residues like Boc-3,5-dichloro-β-HoPhe.

Experimental Handling & QC

QC: NMR Validation

To verify the identity of the synthesized or purchased material, look for these diagnostic signals in

-

-Protons: Two distinct multiplets around 2.3–2.6 ppm (diastereotopic protons on the new

- -Protons: Multiplet around 2.8–3.0 ppm (benzylic protons).

-

Aromatic Region: 7.1–7.4 ppm. The 3,5-dichloro substitution pattern typically results in a singlet (or narrow doublet) for the proton at position 4, and a doublet for positions 2 and 6 (dependent on resolution).

-

Boc Group: Strong singlet at ~1.4 ppm (9H).

Coupling Protocol (SPPS)

Due to the steric bulk of the

-

Reagents: Use HATU/HOAt or DIC/Oxyma for efficient coupling.

-

Stoichiometry: 3-4 equivalents of amino acid.

-

Time: Double coupling (2 x 45 min) is recommended to prevent deletion sequences.

References

-

BenchChem. Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids. Application Note. Link

-

Sigma-Aldrich. Boc-3-chloro-L-b-homophenylalanine Product Analysis. MilliporeSigma Catalog. Link

-

Chem-Impex International. Boc-3,4-dichloro-D-b-homophenylalanine Technical Data. Chem-Impex Catalog. Link

-

Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Kopka, I. E., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640. Link

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] Beilstein J. Org. Chem. 16, 1073–1091. Link

Sources

An In-depth Technical Guide to 3,5-Dichlorophenyl β-Amino Acid Building Blocks

Abstract

This technical guide provides a comprehensive overview of 3,5-dichlorophenyl β-amino acid building blocks, with a primary focus on (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. These compounds represent a class of synthetic amino acids of significant interest to the pharmaceutical and life sciences industries. The incorporation of a β-amino acid structure imparts unique conformational constraints and proteolytic stability to peptides, while the 3,5-dichlorophenyl moiety is a well-established pharmacophore known to modulate the biological activity of small molecules.[1][2] This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of these building blocks, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. Detailed experimental protocols for synthesis and characterization are provided to facilitate their practical application in the laboratory.

Introduction: The Strategic Importance of Substituted β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural modification has profound implications for their chemical and biological properties. When incorporated into peptide chains, β-amino acids can induce stable secondary structures, such as helices and turns, and significantly enhance resistance to enzymatic degradation.[1][3] These attributes make them invaluable tools in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic profiles.[4][5]

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often employed to enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. Its presence can also favorably modulate a compound's metabolic stability and membrane permeability. The combination of a β-amino acid scaffold with a 3,5-dichlorophenyl substituent, therefore, presents a compelling strategy for the development of novel therapeutic agents.[6]

Synthesis of 3,5-Dichlorophenyl β-Amino Acid Building Blocks

The synthesis of enantiomerically pure β-aryl-β-amino acids, such as (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, can be achieved through several synthetic strategies. The Mannich reaction and biocatalytic approaches are among the most prominent methods.

Asymmetric Mannich Reaction

The three-component Mannich reaction is a cornerstone of organic synthesis for the formation of β-amino carbonyl compounds.[7] For the synthesis of the target compound, this typically involves the reaction of 3,5-dichlorobenzaldehyde, a suitable ketone or enolizable carbonyl equivalent, and an amine, often in the presence of a chiral catalyst to induce stereoselectivity.[8]

The general workflow for a catalyzed Mannich reaction to produce a β-amino carbonyl precursor is depicted below:

Caption: Generalized workflow of a three-component Mannich reaction.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Transaminases, in particular, have shown great potential for the production of optically pure β-amino acids.[6] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. For the synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, a suitable β-keto acid precursor could be aminated using a stereoselective transaminase.

The workflow for a biocatalytic approach is outlined below:

Caption: General workflow for biocatalytic synthesis of a chiral β-amino acid.

Physicochemical and Biological Properties

The properties of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid | [9] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [9] |

| Molecular Weight | 234.08 g/mol | [9] |

| CAS Number | 188812-95-5 | [10] |

| Physical Form | Solid | [11] |

| Melting Point | 224 - 226 °C | [11] |

Biological Activity

Preliminary studies have indicated that (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid acts as an antagonist at certain glutamate receptors.[6][9] This activity suggests its potential for the development of therapeutics for neurological disorders where excitatory neurotransmission is dysregulated. Additionally, some reports suggest potential antimicrobial properties, though further investigation is required.[6][9]

Applications in Drug Discovery and Peptidomimetics

The unique structural features of 3,5-dichlorophenyl β-amino acid building blocks make them highly attractive for applications in drug discovery.

-

Peptidomimetics: Their incorporation into peptide sequences can lead to analogues with enhanced metabolic stability and defined secondary structures.[1] This is particularly valuable for targeting protein-protein interactions or developing potent and selective receptor agonists or antagonists.[12]

-

Neuroactive Compounds: Given its reported activity as a glutamate receptor antagonist, (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a valuable starting point for the design of novel central nervous system (CNS) drug candidates.

-

Chiral Building Blocks: Enantiomerically pure forms of this β-amino acid serve as versatile chiral synthons for the construction of more complex, biologically active molecules.[2]

Experimental Protocols

The following section provides detailed, albeit generalized, protocols for the synthesis and characterization of 3,5-dichlorophenyl β-amino acids. These are based on established methodologies in the field.

Synthesis of Racemic 3-Amino-3-(3,5-dichlorophenyl)propanoic acid via Mannich-type Reaction

This protocol describes a general procedure for the synthesis of the racemic β-amino acid.

Materials:

-

3,5-Dichlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.05 equivalents) in ethanol.

-

Add ammonium acetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Filter the crude product and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Quality Control

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. For chiral compounds, specialized chiral stationary phases (CSPs) are required to separate the enantiomers.

Chiral HPLC Method for Enantiomeric Separation (Illustrative Example):

-

Column: A polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, is often effective for separating aromatic amino acid derivatives.[13]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Room temperature.

The workflow for analytical characterization is as follows:

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion

3,5-Dichlorophenyl β-amino acid building blocks, particularly in their enantiomerically pure form, are valuable assets for medicinal chemistry and drug discovery. Their unique structural characteristics offer a means to enhance the pharmacological properties of peptides and small molecules. The synthetic routes, while requiring careful optimization for stereocontrol, are accessible through established organic chemistry methodologies. As the demand for more stable and potent therapeutics continues to grow, the strategic application of these and other substituted β-amino acids is expected to play an increasingly important role in the development of next-generation drugs.

References

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2022, January 7). Retrieved from [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Retrieved from [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. Retrieved from [Link]

-

Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Retrieved from [Link]

-

Peptides containing β‑ amino acid patterns (2) | PPTX - Slideshare. Retrieved from [Link]

-

Supporting Information - Wiley-VCH. Retrieved from [Link]

-

3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid - PubChem. Retrieved from [Link]

-

Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. (2012, January 31). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Retrieved from [Link]

-

Chiral HPLC Separations - Phenomenex. Retrieved from [Link]

-

HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

-

3-Amino-3-(3-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 2764178 - PubChem. Retrieved from [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Retrieved from [Link]

- BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. Retrieved from [Link]

-

Peptidomimetics as next – generation therapeutic applications. (2025, October 29). Retrieved from [Link]

-

Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC. (2022, September 5). Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. oarjbp.com [oarjbp.com]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-amino-3-(3,4-dichlorophenyl)propanoic acid | 117391-57-8 [sigmaaldrich.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csfarmacie.cz [csfarmacie.cz]

A Technical Guide to the Synthesis of β-Peptides Utilizing Boc-3,5-dichloro-β-homophenylalanine

Abstract

This technical guide provides a comprehensive overview of the synthesis of β-peptides, with a specific focus on the incorporation of the non-proteinogenic amino acid, Boc-3,5-dichloro-β-homophenylalanine. The unique structural and physicochemical properties imparted by the dichlorinated aromatic ring make this building block a valuable tool in the design of novel β-peptides with enhanced stability and biological activity. This document details both solid-phase and solution-phase synthesis strategies, purification protocols, and analytical characterization techniques. The underlying chemical principles and practical considerations for each step are discussed to provide researchers, scientists, and drug development professionals with the necessary insights for successful β-peptide synthesis.

Introduction: The Significance of β-Peptides and the Role of Halogenated Amino Acids

Peptides are short chains of amino acids that play crucial roles in a vast array of biological processes, serving as hormones, neurotransmitters, and immunogens.[1] Their high target affinity, specificity, and safety profiles have made them attractive candidates for therapeutic and diagnostic applications.[1][2] However, natural α-peptides often suffer from poor in vivo stability due to enzymatic degradation and limited membrane permeability.

β-peptides, which are composed of β-amino acids, offer a compelling alternative. The additional carbon atom in the backbone of β-amino acids confers significant resistance to proteolytic degradation and allows for the formation of stable secondary structures, such as helices and sheets.[3] These unique conformational properties can be leveraged to design β-peptides that mimic the bioactivity of their α-peptide counterparts but with enhanced pharmacokinetic profiles.

The incorporation of halogenated amino acids, such as 3,5-dichloro-β-homophenylalanine, can further modulate the physicochemical and structural properties of peptides.[4][5] The introduction of chlorine atoms onto the phenyl ring can influence hydrophobicity, conformational preferences, and receptor-binding interactions, making Boc-3,5-dichloro-β-homophenylalanine a valuable building block in medicinal chemistry and drug design.[4][5][6][7]

The Building Block: Boc-3,5-dichloro-β-homophenylalanine

N-tert-butoxycarbonyl-3,5-dichloro-β-homophenylalanine (Boc-3,5-dichloro-β-homophenylalanine) is a derivative of the β-amino acid β-homophenylalanine. The key features of this building block are:

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the N-terminus of the amino acid.[8] It is an acid-labile protecting group, meaning it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting more acid-stable side-chain protecting groups.[8][9][10] This differential lability is the cornerstone of the Boc solid-phase peptide synthesis (SPPS) strategy.[8]

-

β-Homophenylalanine Scaffold: As a β-amino acid, it introduces an additional methylene group into the peptide backbone compared to its α-amino acid analog, phenylalanine. This structural modification is fundamental to the unique properties of β-peptides.

-

3,5-Dichlorophenyl Side Chain: The two chlorine atoms on the phenyl ring significantly alter the electronic and steric properties of the side chain. This can lead to enhanced binding affinity, improved metabolic stability, and altered conformational preferences of the resulting peptide.

Synthetic Strategies for β-Peptide Assembly

The synthesis of β-peptides incorporating Boc-3,5-dichloro-β-homophenylalanine can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the most widely used method for peptide synthesis.[11] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin).[11][12]

The core principle of Boc-based SPPS involves a cyclical process of deprotection, neutralization, and coupling.[8][10]

Experimental Workflow for Boc-SPPS:

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Representative Boc-SPPS Cycle:

-

Resin Preparation: Start with a suitable resin, such as Merrifield resin (chloromethylated polystyrene).[11] The first Boc-protected amino acid is typically attached to the resin via an ester linkage.

-

Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.[8]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine before the next coupling step.

-

Wash the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).[13]

-

Wash again with DCM and DMF to remove excess base.

-

-

Coupling: The next Boc-protected amino acid (in this case, Boc-3,5-dichloro-β-homophenylalanine or another β-amino acid) is activated and coupled to the free N-terminus of the resin-bound peptide.

-

Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[15] More modern and efficient coupling reagents such as HBTU, HATU, or PyBOP can also be used.[15]

-

Dissolve the Boc-amino acid and coupling reagents in a suitable solvent like DMF or DCM and add to the resin.

-

Allow the reaction to proceed for 1-2 hours or until a negative ninhydrin test indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[8]

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

Purification and Characterization: The crude peptide is then purified and characterized as described in Sections 4 and 5.

Solution-Phase Peptide Synthesis (SPS)

Solution-phase synthesis involves the coupling of amino acids in a homogenous solution.[17][18] While generally more time-consuming and labor-intensive than SPPS due to the need to isolate and purify intermediates at each step, SPS is advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[11][18]

Experimental Workflow for Solution-Phase Synthesis:

Figure 2: General workflow for Solution-Phase Peptide Synthesis (SPS).

Detailed Protocol for a Representative Solution-Phase Coupling Step:

-

Protection: The N-terminus of one amino acid (or peptide fragment) is protected with a Boc group, and the C-terminus of the other is protected, for example, as a methyl or benzyl ester.

-

Coupling: The two protected amino acids are dissolved in an appropriate organic solvent (e.g., DCM, THF, or DMF).

-

A coupling reagent, such as TBTU, is added along with a base like triethylamine (TEA) or DIPEA.[19]

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous acid and base solutions to remove excess reagents and byproducts. The protected peptide is then purified by crystallization or column chromatography.

-

Selective Deprotection: Either the N-terminal Boc group (using TFA) or the C-terminal ester group (e.g., by saponification or hydrogenolysis for benzyl esters) is removed to allow for the next coupling reaction.

-

Iteration: The process of coupling and deprotection is repeated to elongate the peptide chain.[18]

Purification of the Synthetic β-Peptide

Regardless of the synthetic method, the crude peptide product will contain impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage and deprotection steps.[12] High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides.[20][21]

Reversed-Phase HPLC (RP-HPLC):

This is the most common mode of HPLC used for peptide purification.[12][21]

-

Stationary Phase: A nonpolar stationary phase, typically silica with bonded C8 or C18 alkyl chains.

-

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[22][23] An ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is added to both the aqueous and organic phases to improve peak shape and resolution.[12][23]

-

Elution: Peptides are eluted using a gradient of increasing organic solvent concentration. More hydrophobic peptides are retained longer on the column and elute at higher ACN concentrations.

Protocol for RP-HPLC Purification:

-

Method Development: An analytical RP-HPLC column is first used to optimize the separation conditions, such as the gradient slope and flow rate.[23]

-

Preparative Purification: The optimized method is then scaled up to a preparative or semi-preparative column to purify the crude peptide.[21][23]

-

Fraction Collection: Fractions are collected as the peptide elutes from the column.

-

Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC.

-

Lyophilization: Fractions with the desired purity (typically >95%) are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[23]

| Parameter | Typical Condition | Rationale |

| Column | C18, 5-10 µm particle size | Provides good retention and resolution for most peptides. |

| Mobile Phase A | 0.1% TFA in Water | Acidic pH protonates acidic residues, reducing secondary interactions.[12] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the peptide. |

| Gradient | Linear, e.g., 5-65% B over 30 min | Allows for separation of peptides with varying hydrophobicities. |

| Detection | UV absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues. |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column diameter | Optimized for best resolution and efficiency. |

Characterization of the Final β-Peptide

After purification, the identity and purity of the synthetic β-peptide must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, which provides confirmation of the correct sequence assembly.[24][25][26]

-

Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. It often produces multiply charged ions, from which the molecular weight can be accurately calculated.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another soft ionization technique that is highly sensitive and tolerant of salts. It typically produces singly charged ions.[27]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[28][29] For β-peptides containing Boc-3,5-dichloro-β-homophenylalanine, NMR can provide detailed information about:

-

Sequence Confirmation: Through-bond correlation experiments like COSY and TOCSY can be used to assign resonances to specific amino acid residues in the sequence.[28]

-

Secondary Structure: The presence of characteristic secondary structures, such as helices or sheets, can be inferred from chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data.[28][30] The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å), which is crucial for structure determination.[28][30]

-

Conformation of the Dichlorinated Side Chain: The orientation and dynamics of the 3,5-dichlorophenyl ring can be probed by NMR, providing insights into its interactions with other parts of the peptide or with a biological target.

Typical NMR Experiments for Peptide Characterization:

| Experiment | Information Obtained |

| 1D ¹H NMR | Initial assessment of sample purity and folding. |

| 2D TOCSY | Identifies protons within the same amino acid spin system.[28] |

| 2D NOESY/ROESY | Identifies protons that are close in space, providing distance constraints for structure calculation.[28] |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbon atoms. |

| ¹H-¹⁵N HSQC | Correlates amide protons with their backbone nitrogen atoms (requires ¹⁵N labeling). |

Conclusion

The synthesis of β-peptides incorporating specialized building blocks like Boc-3,5-dichloro-β-homophenylalanine offers a promising avenue for the development of novel therapeutics with enhanced stability and tailored biological activity. A thorough understanding of the principles of Boc-based solid-phase and solution-phase synthesis, coupled with rigorous purification and characterization, is essential for success in this field. This guide provides a foundational framework of field-proven protocols and the causal logic behind them, empowering researchers to confidently design and construct these unique and valuable molecules.

References

- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.

- NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-29.

- Kelleher, N. L., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. ACS Publications.

- Mant, C. T., & Hodges, R. S. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Humana Press.

- Thermo Fisher Scientific. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science.

- AAPPTec. (n.d.). Peptide Purification.

- Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....

- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier.

- AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal.

- Unknown. (n.d.). peptide nmr.

- Lavecchia, A., et al. (2011). The use of mass spectrometry to study amyloid-β peptides. Mass Spectrometry Reviews, 30(3), 347-365.

- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Bros, P., et al. (2015). Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications. Clinical Chemistry and Laboratory Medicine, 53(10), 1483-1493.

- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.

- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 1-23.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 9474-9483.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Unknown. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.

- ResearchGate. (2015). Quantitative detection of amyloid-β peptides by mass spectrometry: State of the art and clinical applications.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- BroadPharm. (2025). Peptides in Therapeutic Applications.

- Grasso, G. (2018). Mass spectrometry is a multifaceted weapon to be used in the battle against Alzheimer's disease: Amyloid beta peptides and beyond. Mass Spectrometry Reviews, 38(1), 34–48.

- Academia.edu. (n.d.). (PDF) The use of mass spectrometry to study amyloid-β peptides.

- Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Methods for Peptide and Protein Production. Nature, 480(7378), 458-469.

- Wu, J., et al. (2013). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 50(3), 317-319.

- Seifert, C. W., et al. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore. Google Patents.

- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

- Iannuccelli, V., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 26(4), 933.

- ResearchGate. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

- Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7546.

- Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.

- GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.

- Kanojia, A., et al. (2024). Peptide-Based Drugs: Development and Therapeutic Applications. Journal of Research in Applied and Basic Sciences, 3(4), 7.

- J&K Scientific. (n.d.). Boc-3-chloro-D-b-homophenylalanine | 331763-56-5.

- Nosovska, O., Liebing, P., & Vilotijevic, I. (2023). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Amides with Morita-Baylis-Hillman Carbonates. Chemistry – A European Journal.

- Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2667-2786.

- Kumar, D., & L-homophenylalanine as Pharmaceutical Drug Precursor*. Biotechnology Advances, 27(3), 286-296.

- MilliporeSigma. (n.d.). Boc-3-chloro-L-b-homophenylalanine | 270596-39-9.

- Gellman, S. H., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9583-9607.

- Seebach, D., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Helvetica Chimica Acta, 97(8), 1427-1441.

Sources

- 1. genscript.com [genscript.com]

- 2. Peptide-Based Drugs: Development and Therapeutic Applications | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc-3-chloro-L-b-homophenylalanine | 270596-39-9 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. genscript.com [genscript.com]

- 10. peptide.com [peptide.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. lcms.cz [lcms.cz]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 17. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. peptide.com [peptide.com]

- 24. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sci-Hub: are you are robot? [sci-hub.box]

- 27. researchgate.net [researchgate.net]

- 28. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 29. UQ eSpace [espace.library.uq.edu.au]

- 30. chem.uzh.ch [chem.uzh.ch]

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Executive Summary

Compound: 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid

Synonyms: Boc-

This technical guide dissects the chemical architecture and synthetic pathways of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid , a critical non-proteinogenic amino acid intermediate. As a

Part 1: Structural Analysis & Stereochemical Logic

The -Amino Acid Backbone

Unlike natural

-

Proteolytic Stability: The additional carbon disrupts the recognition motifs of standard endogenous proteases, significantly extending the in vivo half-life of peptides containing this residue.

-

Foldamer Formation:

-amino acids promote the formation of stable secondary structures (helices, sheets) distinct from

The 3,5-Dichlorophenyl Moiety

The side chain is not merely a hydrophobic bulk; it is a tuned pharmacophore.

-

Electronic Effects: The chlorine atoms at positions 3 and 5 are electron-withdrawing (

-inductive effect), reducing the electron density of the phenyl ring. This facilitates -

Lipophilicity: The 3,5-dichloro substitution significantly increases

compared to the unsubstituted phenyl ring, enhancing membrane permeability and affinity for hydrophobic pockets (e.g., the S1 or S2 pockets of chymotrypsin-like serine proteases).

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

The most rigorous route to enantiopure 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is the Arndt-Eistert homologation starting from Boc-3,5-dichloro-L-phenylalanine. This pathway preserves stereochemical integrity via the Wolff rearrangement.[1][2][3]

Reaction Workflow Diagram

Figure 1: The Arndt-Eistert homologation pathway converts the

Detailed Experimental Protocol

Safety Precaution: Diazomethane (CH

Step 1: Formation of the Mixed Anhydride

-

Charge: Dissolve

-Boc-3,5-dichloro-L-phenylalanine (10.0 mmol) in anhydrous THF (50 mL). -

Cool: Chill the solution to -15°C using an ice/salt bath.

-

Activate: Add

-methylmorpholine (NMM, 11.0 mmol) followed dropwise by isobutyl chloroformate (11.0 mmol). -

Incubate: Stir at -15°C for 20 minutes. A white precipitate (NMM

HCl) will form.

Step 2: Diazoketone Synthesis[4][5]

-

Filtration: Quickly filter the cold mixture to remove NMM

HCl salts (optional but recommended for purity). -

Addition: Add the filtrate slowly to a pre-prepared, cold (0°C) solution of diazomethane in diethyl ether (approx. 15-20 mmol, excess is required).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup: Quench excess diazomethane with a few drops of acetic acid. Concentrate the solvent in vacuo to yield the crude

-diazoketone (typically a yellow solid).

Step 3: Wolff Rearrangement (Homologation)[3]

-

Solvation: Dissolve the crude diazoketone in a mixture of THF/Water (9:1, 50 mL).

-

Catalysis: Add silver benzoate (0.1 eq) dissolved in triethylamine (TEA).

-

Rearrangement: Protect from light. Stir at room temperature (or mild heat, 40°C) until nitrogen evolution ceases (approx. 1-3 hours).

-

Isolation: Evaporate THF. Acidify the aqueous residue with 1M KHSO

to pH 2-3. Extract with ethyl acetate (3x). -

Purification: Dry organic layers over Na

SO

Part 3: Analytical Characterization Standards

To ensure "Trustworthiness" (E-E-A-T), the synthesized compound must meet these specifications:

| Parameter | Expected Value/Observation | Methodological Note |

| Appearance | White to off-white crystalline solid | Recrystallization is essential to remove silver residues. |

| Diagnostic shift: The | ||

| Mass Spectrometry | [M+Na] | Chlorine isotope pattern (M, M+2, M+4) must be visible (9:6:1 ratio). |

| Chiral HPLC | >98% ee | Required to confirm no racemization occurred during the mixed anhydride step. |

Part 4: Applications in Drug Discovery

VLA-4 Antagonists

The 3,5-dichlorophenyl moiety is a privileged substructure in antagonists of VLA-4 (Very Late Antigen-4), an integrin involved in leukocyte trafficking.

-

Mechanism: The carboxylic acid of the

-amino acid coordinates with the metal ion (Mg -

Advantage: The

-linkage provides resistance to serum proteases, enhancing oral bioavailability compared to

Peptidomimetic Logic Diagram

Figure 2: The structure-activity relationship (SAR) driving the use of this scaffold in medicinal chemistry.

References

-

BenchChem. (2025).[1] Synthesis of

-Amino Acids via Arndt-Eistert Homologation of -

Kopka, I. E., et al. (2002).[6] "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[6] Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640.[6] Retrieved from

-

Podlech, J., & Seebach, D. (1995).[5][7] "On the Preparation of

-Amino Acids from -

Hilaris. (2017). "

-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review." Journal of Bioanalysis & Biomedicine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 4. Arndt-Eistert_synthesis [chemeurope.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

Boc-protected beta-amino acids for peptidomimetic research

Technical Guide: Boc-Protected -Amino Acids for Peptidomimetic Research

Executive Summary

Part 1: The -Amino Acid Advantage

Structural Pharmacology

The insertion of an extra methylene group (

-

Proteolytic Stability: The unique backbone geometry prevents recognition by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.

-

Foldamer Formation: Unlike

-peptides which rely on complex tertiary interactions,

Structural Propensities

The folding pattern is dictated by the substitution pattern of the

| Helix Type | Hydrogen Bond Pattern | Ring Size | Promoting Residues |

| 14-Helix | 14 atoms | Acyclic | |

| 12-Helix | 12 atoms | Cyclic constraints (e.g., ACPC, ACHC) | |

| 8-Helix | 8 atoms |

Note: The 14-helix is "backward" H-bonded, creating a macrodipole opposite to that of the

Part 2: Chemical Synthesis of Boc- -Amino Acids

The most robust method for converting an N-Boc-

Mechanism of Arndt-Eistert Homologation

The reaction proceeds via an activated mixed anhydride to a diazoketone, followed by a Wolff rearrangement catalyzed by silver(I).

Caption: Flowchart of the Arndt-Eistert homologation converting an

Synthesis Protocol (Standardized)

Reagents:

-

N-Boc-

-amino acid (1.0 eq) -

Isobutyl chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Diazomethane (Caution: generated ex situ or use TMS-diazomethane)

-

Silver benzoate (

) (0.1 eq)

Step-by-Step:

-

Activation: Dissolve N-Boc-amino acid in anhydrous THF under

. Cool to -15°C. Add NMM, followed by dropwise addition of IBCF. Stir for 15 min to form the mixed anhydride. -

Diazoketone Formation: Filter off NMM salts (optional) or add directly to a cold solution of diazomethane in ether (excess). Stir at 0°C for 1 h, then RT for 3 h. Quench excess diazomethane with acetic acid. Evaporate solvent to yield crude diazoketone (yellow solid).

-

Wolff Rearrangement: Dissolve diazoketone in THF/Water (9:1). Add catalytic silver benzoate dissolved in triethylamine (TEA). Evolution of

gas is immediate. -

Workup: Acidify with 1M KHSO4, extract with EtOAc, dry over MgSO4, and concentrate. Recrystallize to obtain pure N-Boc-

-amino acid.

Part 3: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Boc chemistry is preferred for

The Boc/Benzyl Strategy

-

N-Terminus Protection: Boc (Acid labile: removed by TFA).

-

Side-Chain Protection: Benzyl (Bzl), Z (Cbz), or Tosyl (Tos) (HF labile).

-

Resin: MBHA (for amides) or PAM (for acids).

Experimental Workflow

The cycle consists of Deprotection, Neutralization, and Coupling.

Caption: The Boc-SPPS cycle. Note the distinct Neutralization step required after TFA deprotection.

Critical Considerations for -Amino Acids

-

Coupling Reagents:

-amino acids are less reactive than -

Coupling Time: Extend coupling times to 2–4 hours. Double coupling is standard for residues following a bulky

-residue. -

Monitoring: The Kaiser test (ninhydrin) works for

-amines but may be slower to develop color; heat the tube thoroughly.

Part 4: Applications in Drug Discovery[4][5][6]

Protease Resistance

The primary utility of

-

Mechanism: Proteases (e.g., Pepsin, Trypsin) require a specific backbone geometry to hydrolyze the amide bond. The inserted methylene group distorts the scissile bond, rendering it unrecognizable.

-

Data:

-peptides often exhibit half-lives (

Inhibition of Protein-Protein Interactions (PPIs)

Many PPIs involve large surface areas mediated by

References

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of -

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

-Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers. Journal of the American Chemical Society.[3] -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: From structure to function.[5][7][8] Chemical Reviews. -

Podlech, J., & Seebach, D. (1995).

-Amino Acids from -

Aguilar, M. I. (Ed.).[9] (2010).[1][2] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology.[10][11]

Sources

- 1. What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidomimetics - Drug Design Org [drugdesign.org]

- 4. "Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Monomers" by Kamaljit Kaur, Tara Sprules et al. [digitalcommons.chapman.edu]

- 5. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristic Structural Parameters for the γ-Peptide 14-Helix:Importance of Subunit Preorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomatik.com [biomatik.com]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The 3,5-Dichlorophenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichlorophenyl (3,5-DCP) moiety has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique combination of physicochemical properties that enhance drug-target interactions and favorably influence pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the 3,5-DCP group, delving into its fundamental characteristics, strategic applications in drug design, and key synthetic methodologies for its incorporation into lead compounds. Through an exploration of its role in modulating target affinity and selectivity, particularly in the realm of kinase inhibition, and a discussion of its absorption, distribution, metabolism, excretion (ADME), and toxicology profile, this guide serves as an essential resource for scientists engaged in the discovery and development of novel therapeutics.

Physicochemical and Structural Attributes of the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is an aromatic scaffold characterized by the presence of two chlorine atoms in a meta-substitution pattern on a benzene ring. This specific arrangement confers a unique set of electronic and steric properties that are highly advantageous in drug design.

Key Physicochemical Properties: [1]

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂ | PubChem[1] |

| Molecular Weight | 145.99 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Polar Surface Area | 0 Ų | PubChem |

The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the phenyl ring. This electronic perturbation can be critical for establishing specific interactions with biological targets. Furthermore, the meta-disposition of the chlorine atoms creates a distinct steric profile that can be exploited to achieve selective binding to the target protein while avoiding interactions with off-target proteins. The lipophilic nature of the chlorine atoms, as indicated by the XLogP3 value, can enhance membrane permeability and oral bioavailability of drug candidates.

The Strategic Role of the 3,5-Dichlorophenyl Moiety in Drug-Target Interactions

The 3,5-DCP moiety is frequently employed to occupy hydrophobic pockets within protein binding sites, where it can engage in various non-covalent interactions that contribute to high binding affinity and selectivity.

Kinase Inhibition: A Prominent Application

A significant number of kinase inhibitors incorporate the 3,5-DCP group to interact with the ATP-binding site. The chlorine atoms can form favorable halogen bonds with backbone carbonyls or other electron-rich residues in the hinge region or other parts of the kinase domain.

A notable example is a series of thienopyridine-based inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. X-ray crystallography of a lead compound bound to the CHK1 kinase domain (PDB ID: 3PA5) reveals that the 3,5-dichlorophenyl group occupies a hydrophobic pocket, with the chlorine atoms making crucial contacts that contribute to the compound's nanomolar potency.[2] These inhibitors maintain critical hydrogen bonding with the hinge and a conserved water molecule in the ATP binding site.[2]

Beyond Kinases: Targeting Other Protein Classes

The utility of the 3,5-DCP moiety extends beyond kinase inhibition. For instance, it is a key feature in a potent and selective inhibitor of Cdc2-like kinases (CLKs), where it contributes to a remarkable selectivity over the structurally related DYRK1A kinase.[3] In another example, a derivative of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has been investigated for its biological activity.[4]

Furthermore, the 3,5-dichlorophenyl group is present in VCP-6, a compound that binds to human transthyretin (TTR). The crystal structure of the TTR-VCP-6 complex shows that the dichlorophenyl ring binds deep within the channel of the protein, with the chlorine atoms forming halogen bonds with residues such as Ala108, Leu110, Ser117, and Thr119.[5]

Synthetic Strategies for Incorporating the 3,5-Dichlorophenyl Moiety

The introduction of the 3,5-DCP group into a molecule is typically achieved through the use of readily available building blocks such as 3,5-dichloroaniline, 3,5-dichlorobenzoyl chloride, or 3,5-dichlorophenylboronic acid.

Amide Bond Formation with 3,5-Dichloroaniline

A common and versatile method for incorporating the 3,5-DCP moiety is through the formation of an amide bond with 3,5-dichloroaniline. This can be achieved via several reliable synthetic protocols.

Experimental Protocol: Synthesis of N-(3,5-dichlorophenyl)benzamide via Acyl Chloride

This protocol describes a standard Schotten-Baumann reaction.

-

Preparation of the Amine Solution: Dissolve 3,5-dichloroaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of the desired benzoyl chloride (1.05 equivalents) in the same solvent to the cooled aniline solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Caption: Workflow for the synthesis of N-(3,5-dichlorophenyl)benzamide.

Suzuki-Miyaura Cross-Coupling with 3,5-Dichlorophenylboronic Acid

For the formation of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. 3,5-Dichlorophenylboronic acid can be coupled with aryl or heteroaryl halides or triflates in the presence of a palladium catalyst and a base.

ADME and Toxicology Profile of 3,5-Dichlorophenyl-Containing Compounds

The ADME and toxicological properties of drug candidates are of paramount importance. The 3,5-DCP moiety can influence these properties in several ways.

Metabolism

Compounds containing the 3,5-DCP group can undergo metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. For example, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have shown that its cytotoxicity is partially dependent on CYP3A4-mediated metabolism.[4][7] Inhibition or induction of CYP3A4 can respectively attenuate or potentiate the toxicity of DCPT.[7]

Toxicology

The toxicological profile of 3,5-DCP-containing compounds is an area of active investigation. In some cases, metabolites of these compounds can exhibit toxicity. For instance, in vitro studies have shown that 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), potential metabolites of 3,5-dichloroaniline, are nephrotoxic.[8][9] The cytotoxicity of 3,5-DCNB can be reduced by antioxidants and CYP inhibitors.[8][9] Furthermore, DCPT has been shown to cause hepatotoxicity in rats, which is dependent on CYP-mediated biotransformation.[4]

Caption: Generalized metabolic pathway and potential toxicity of 3,5-DCP compounds.

Case Studies: The 3,5-Dichlorophenyl Moiety in Drug Discovery

Infigratinib: An FGFR Inhibitor

Infigratinib is a fibroblast growth factor receptor (FGFR) specific tyrosine kinase inhibitor. Structure-activity relationship (SAR) studies have indicated that a 2,6-dichloro or 3,5-dimethoxy substitution on the N-phenyl ring is important for both selectivity and potency.[10]

A Thyroid Hormone Receptor β Agonist in Clinical Trials

The compound MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, features a 3,5-dichlorophenyl group. This compound has been in clinical trials for the treatment of dyslipidemia.[11]

Conclusion

The 3,5-dichlorophenyl moiety is a versatile and valuable scaffold in medicinal chemistry. Its distinct electronic and steric properties enable potent and selective interactions with a range of biological targets, most notably protein kinases. The synthetic accessibility of 3,5-DCP building blocks allows for their straightforward incorporation into diverse molecular frameworks. While the metabolic and toxicological profiles of compounds containing this moiety require careful consideration during drug development, the proven success of the 3,5-DCP group in yielding high-affinity ligands solidifies its status as a privileged structural motif in the pursuit of novel therapeutics.

References

-

Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI. (2022). [Link]

-

Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. ACS Publications. (2014). [Link]

-

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide. PubChem. (n.d.). [Link]

-

X-ray crystal structure of compound 1 bound to human CHK1 kinase domain. RCSB PDB. (2010). [Link]

-

3,5-Dichlorophenyl. PubChem. (n.d.). [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed. (2011). [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. (2011). [Link]

-

3,5-Dichloroaniline hydrochloride. Inxight Drugs. (n.d.). [Link]

-

3,5-Dichlorophenyl isocyanate. PubChem. (n.d.). [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). [Link]

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PMC. (n.d.). [Link]

-

Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. PubMed. (2020). [Link]

-

X-ray crystal structures of kinase inhibitors with kinases. ResearchGate. (n.d.). [Link]

-

Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. MDPI. (2022). [Link]

- Method for preparing 3,5-dichloroaniline.

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. (2024). [Link]

-

Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indole. SciSpace. (n.d.). [Link]

-

Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Journal of Biological Chemistry. (2002). [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). [Link]

-

Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (n.d.). [Link]

-

Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Pharmaceutical Research International. (2025). [Link]

-

Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. (2020). [Link]

-

RCSB Protein Data Bank: Tools for visualizing and understanding biological macromolecules in 3D. eScholarship. (2022). [Link]

Sources

- 1. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | C14H10Cl2N2O3 | CID 799096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Modulation of Lipophilicity via 3,5-Dichlorophenyl Substitution in Amino Acid-Based Therapeutics

Executive Summary

The rational design of amino acid-based therapeutics frequently encounters a critical bottleneck: native amino acids possess high polarity and low membrane permeability, limiting their efficacy as intracellular or transmembrane-targeted drugs. To overcome this, medicinal chemists employ halogenation strategies. Among these, the 3,5-dichlorophenyl substitution has emerged as a privileged structural motif.

This technical guide explores the physicochemical causality behind the 3,5-dichlorophenyl moiety, detailing how it modulates lipophilicity, enables highly directional halogen bonding, and drives target affinity. We will examine its application in targeting the L-type Amino Acid Transporter 1 (LAT1) and provide a self-validating experimental workflow for quantifying the lipophilicity of these complex synthetic derivatives.

Mechanistic Rationale: The Physicochemistry of the 3,5-Dichlorophenyl Moiety

The decision to incorporate a 3,5-dichlorophenyl group into an amino acid scaffold is not arbitrary; it is driven by three distinct physicochemical phenomena:

A. Synergistic Enhancement of Lipophilicity (logP)

According to Hansch-Fujita

B. The -Hole and Halogen Bonding (X-Bonding)

Chlorine is highly electronegative, yet polarizable. When attached to an electron-withdrawing aromatic system, the electron density of the chlorine atom shifts equatorially, leaving a localized region of positive electrostatic potential at the distal pole along the C–Cl axis. This is known as the

C. Steric Geometry and Pocket Accommodation

Why meta (3,5) and not para (4)? A para-substitution linearly extends the molecular vector, which frequently results in steric clashes with the "floor" of shallow binding pockets. The 3,5-dichloro geometry creates a broad, flat hydrophobic surface that perfectly complements the wide, outward-occluded states of transporters like LAT1, maximizing

Case Study: Targeting the L-type Amino Acid Transporter 1 (LAT1)

LAT1 (SLC7A5) is a transmembrane protein overexpressed in various human cancers to facilitate the rapid uptake of essential neutral amino acids (e.g., L-leucine, L-phenylalanine). Because native substrates have low affinity, LAT1 is an attractive target for competitive inhibition.

Rational drug design has yielded potent LAT1 inhibitors by modifying the L-phenylalanine core. For instance, L-2-amino-4-(3,5-dichlorophenyl)butanoic acid and the clinical candidate KYT-0353 (JPH203) rely heavily on the 3,5-dichlorophenyl motif[2].

Structural biology and rigorous docking studies reveal that while the amino acid backbone of these inhibitors anchors to polar residues (G65, S66, G255) via hydrogen bonding, the 3,5-dichlorophenyl moiety extends deep into the hydrophobic pocket (interacting with F252 and V148). Crucially, the meta-chlorine (3-Cl) engages in a distinct halogen bond with the backbone oxygen of N398, locking the transporter in a transient semi-occluded state [1, 2].

Quantitative Data Summary

The table below illustrates the causal relationship between 3,5-dichloro substitution, lipophilicity, and inhibitory potency against LAT1.

| Compound | Structural Modification | Target | Est. Lipophilicity (clogP) | Inhibitory Activity (LAT1) |

| L-Phenylalanine | Unsubstituted native core | LAT1 | ~ -1.38 | pIC50: 4.96 |

| L-2-amino-4-(3,5-dichlorophenyl)butanoic acid | 3,5-dichloro substitution | LAT1 | ~ 2.10 | pIC50: 6.19 [1] |

| KYT-0353 (JPH203) | 3,5-dichloro + bulky benzoxazole tail | LAT1 | ~ 4.50 | IC50: 0.06 - 0.14 µM (pIC50: 7.22) [2, 4] |

| Furin Inhibitor 1 | (3,5-dichlorophenyl)pyridine | Furin | High | IC50: 1.1 nM [3] |

(Note: The 3,5-dichlorophenyl motif is also highly effective beyond transporters, showing low-nanomolar efficacy in Furin protease inhibitors via induced-fit hydrophobic pocket expansion [3].)

Structural Biology & Binding Hypothesis

The following diagram maps the critical molecular interactions between a 3,5-dichlorophenyl-substituted amino acid (such as JPH203) and the LAT1 binding site.

Fig 1: Mechanistic binding hypothesis of 3,5-dichlorophenyl-substituted amino acids in LAT1.

Experimental Workflow: Chromatographic Determination of Lipophilicity

Traditional shake-flask methods (octanol/water) for determining logP are prone to emulsion formation and are highly sensitive to trace impurities—especially for highly lipophilic polyhalogenated compounds.

To ensure a self-validating and highly reproducible system , we utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (

Protocol: RP-HPLC Determination of